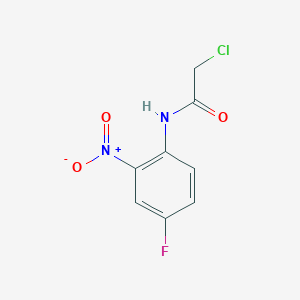

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to an acetamide backbone, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds as follows :

Reactants: 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline.

Base: Triethylamine (Et3N).

Solvent: An appropriate solvent like dichloromethane (DCM) or toluene.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified using recrystallization methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Acetamides: Nucleophilic substitution reactions yield various substituted acetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is C8H7ClFNO3. Its structure can be described as follows:

- Chloro Group : Enhances reactivity and biological activity.

- Nitro Group : Contributes to interactions with biological targets.

- Fluoro Group : Potentially improves pharmacokinetic properties.

These functional groups play a crucial role in the compound's mechanism of action, particularly its antibacterial properties.

Chemistry

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with specific properties.

Biology

The compound has been investigated for its antibacterial properties , particularly against resistant strains of bacteria such as Klebsiella pneumoniae. Research indicates that it inhibits bacterial enzymes involved in cell wall synthesis, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) against K. pneumoniae is reported at 16 µg/mL, showcasing its potency compared to standard antibiotics like ciprofloxacin (0.5 µg/mL) .

Medicine

Due to its unique structure, the compound is being explored as a potential therapeutic agent. Studies have shown that it does not exhibit significant cytotoxicity in preliminary tests, making it a candidate for further research into its antimicrobial capacity and possible use in combination therapies with other antibiotics .

Antibacterial Activity

A study demonstrated the effectiveness of this compound against Klebsiella pneumoniae, highlighting its potential as an alternative treatment for drug-resistant infections. The compound's efficacy was enhanced when used alongside other antibiotics, indicating a synergistic effect that could be pivotal in overcoming antibiotic resistance .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This Compound | 16 | Klebsiella pneumoniae |

| Ciprofloxacin | 0.5 | Klebsiella pneumoniae |

Pharmacokinetic Profile

Research has also evaluated the pharmacokinetics of this compound, indicating favorable parameters for oral administration. The presence of the chloro atom appears to stabilize the molecule at its target enzyme sites, enhancing its antibacterial action .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as bacterial enzymes or proteins. The presence of the nitro group allows for potential redox reactions, while the chloro and fluoro groups can participate in binding interactions with target molecules. These interactions can disrupt normal cellular processes, leading to antibacterial effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which contributes to its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

-

Klebsiella pneumoniae :

- The compound demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicating effective inhibition of bacterial growth. Notably, it exhibited favorable MBC/MIC ratios, suggesting its potential as an antibacterial agent. The study indicated that the compound could act synergistically with conventional antibiotics like ciprofloxacin and meropenem, enhancing their efficacy against resistant strains .

-

Pseudomonas aeruginosa :

- In another study, this acetamide was evaluated for its anti-Pseudomonas activity. The MIC was found to be 512 µg/mL across various strains, reaffirming its bactericidal properties. When combined with ceftriaxone, the compound showed pharmacological additivity, indicating a promising avenue for treating infections caused by this opportunistic pathogen .

The mechanism by which this compound exerts its antibacterial effects appears to involve interactions with penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This interaction is enhanced by the chloro group, which stabilizes the binding of the compound to its target .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxicity in vitro, making it a candidate for further pharmacological development. Studies have suggested that it may possess a favorable pharmacokinetic profile suitable for oral administration .

Case Studies and Research Findings

| Study | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Synergy with Antibiotics |

|---|---|---|---|---|

| Cordeiro et al. (2020) | Klebsiella pneumoniae | Varies by strain | Varies by strain | Ciprofloxacin, Meropenem |

| Scattolin et al. (2023) | Pseudomonas aeruginosa | 512 | 512 | Ceftriaxone |

Propiedades

IUPAC Name |

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHLGMBPHJNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.